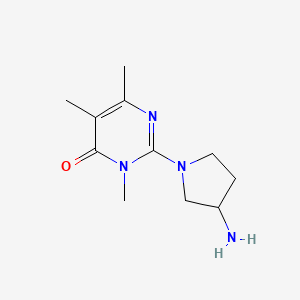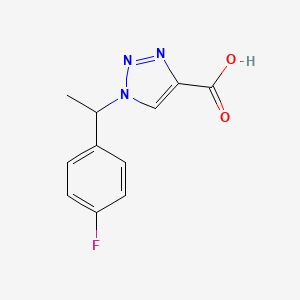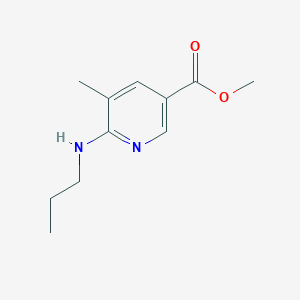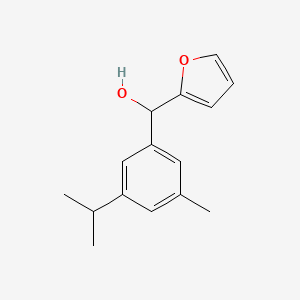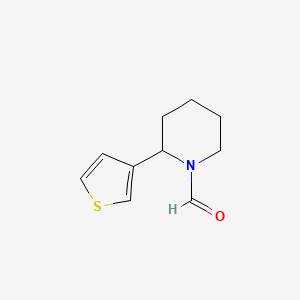
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound with the molecular formula C7H6F3NO3. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(trifluoromethyl)furan-3-yl)carbamate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.
Carbamate formation: The final step involves the reaction of the trifluoromethyl-substituted furan with methyl isocyanate (CH3NCO) to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of Methyl (2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-(trifluoromethyl)phenyl)carbamate
- Methyl (2-(trifluoromethyl)thiazol-4-yl)carbamate
- Methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate
Uniqueness
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H6F3NO3 |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
JLXJQUZFIKZVJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=C(OC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


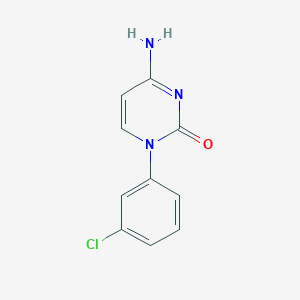




![4-(4-Fluorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11798035.png)
